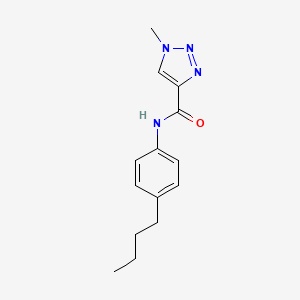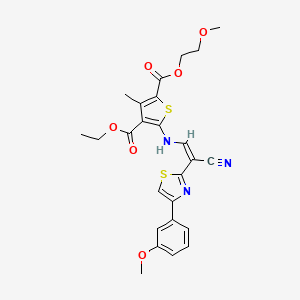![molecular formula C20H19ClFN5O4 B2981371 ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-70-4](/img/structure/B2981371.png)
ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP . The compound also contains a fluorobenzyl group and a chlorobenzyl group, which are aromatic compounds that have been halogenated .
Molecular Structure Analysis
The compound contains an imidazopurinone group, which would include a ring structure characteristic of purines. It also contains halogenated benzyl groups, which would include a benzene ring (a six-membered ring with alternating double bonds) with a halogen and a methyl group attached .Chemical Reactions Analysis
Reactions of similar compounds could involve the breaking and forming of bonds in the ring structure, or the substitution of different groups on the benzyl rings . The presence of halogens could make the compound more reactive, as halogens are often good leaving groups .Physical and Chemical Properties Analysis
Again, without specific information, I can only speculate on the properties of this compound. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of halogens might make it denser than similar compounds without halogens .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate and its derivatives have been explored in various synthesis studies. Huang Jin-qing (2009) conducted a study on the synthesis of related compounds, focusing on reaction formulas and optimizing conditions for high yields (Huang Jin-qing, 2009). Additionally, Spoorthy et al. (2021) investigated the synthesis and characterization of similar compounds, revealing their structures through NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).
Antioxidant and Antimicrobial Studies
Zijia Zhang et al. (2009) explored the antioxidant properties of compounds derived from ethyl acetate, which is structurally related to the compound (Zijia Zhang et al., 2009). Patel et al. (2009) conducted antimicrobial studies on 4-oxo-thiazolidine derivatives, which are structurally similar, highlighting their potential in this field (Patel et al., 2009).
Catalysis and Organic Synthesis
Grasa et al. (2003) discussed the role of imidazol-2-ylidenes, related to the compound, in transesterification and acylation reactions, demonstrating their efficiency as catalysts (Grasa et al., 2003). This highlights the compound's potential use in facilitating various organic synthesis reactions.
Potential in Pharmaceutical and Food Industries
Chakraborty et al. (2016) isolated and identified phenolic compounds from seaweed, demonstrating their significant antioxidant activities. These findings suggest the potential application of structurally similar compounds in the pharmaceutical and food industries (Chakraborty et al., 2016).
Corrosion Inhibition
Ke-gui Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their study suggests the potential application of similar compounds in corrosion inhibition (Ke-gui Zhang et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5O4/c1-4-31-15(28)10-25-11(2)8-26-16-17(23-19(25)26)24(3)20(30)27(18(16)29)9-12-13(21)6-5-7-14(12)22/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOLZPYMGAISCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)



![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)



![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)
